molecular formula C18H20N2O3S B4974313 N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide

Cat. No.: B4974313
M. Wt: 344.4 g/mol
InChI Key: AYHWXKPFTYXQME-UHFFFAOYSA-N
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Description

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide typically involves a sequence of reactions starting from aniline derivatives. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathwaysThis inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of N-[4-(phenylsulf

Properties

IUPAC Name

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(14-6-4-5-7-14)19-15-10-12-17(13-11-15)24(22,23)20-16-8-2-1-3-9-16/h1-3,8-14,20H,4-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWXKPFTYXQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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